7,8-Dioxabicyclo[4.2.1]nonane
CAS No.: 68525-35-9
Cat. No.: VC19380875
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68525-35-9 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 7,8-dioxabicyclo[4.2.1]nonane |
| Standard InChI | InChI=1S/C7H12O2/c1-2-4-7-5-6(3-1)8-9-7/h6-7H,1-5H2 |
| Standard InChI Key | LKNKAJUDGBRRBI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2CC(C1)OO2 |
Introduction
Structural Elucidation and Conformational Analysis
Core Skeleton and Bonding Characteristics
The bicyclo[4.2.1]nonane system consists of a seven-membered ring fused to a four-membered ring, with two oxygen atoms replacing carbons at positions 7 and 8. X-ray crystallographic studies of related brominated analogs, such as 9-bromo-7,8-dioxabicyclo[4.2.1]nonane, reveal critical structural details:
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O–O bond length: 1.447 Å, shorter than typical peroxides due to electronic and steric effects .
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C–O–O–C dihedral angle: 14°–45°, indicating moderate torsional strain .
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Ring conformations: The seven-membered ring adopts a chair-like conformation, while the fused four-membered ring exhibits slight puckering to alleviate angle strain .
These features are pivotal in understanding the compound’s reactivity. For instance, the elongated O–O bond in brominated derivatives suggests susceptibility to nucleophilic attack, which may be exploited in synthetic modifications .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide additional insights:
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NMR: Bridgehead protons resonate as distinct doublets of doublets ( 3.63–3.16 ppm), while olefinic protons in unsaturated derivatives appear as singlets ( 5.69 ppm) .
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NMR: Oxygen-bearing carbons exhibit deshielded signals ( 75–85 ppm), consistent with ether linkages .
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IR: Strong absorptions near 1100 cm confirm the presence of C–O–C ether stretches .
Synthetic Strategies for 7,8-Dioxabicyclo[4.2.1]nonane
Biosynthetic Pathways in Natural Products
The sponge-derived fungus Pestalotiopsis heterocornis produces heterocornols Q and R, which incorporate a benzo-fused 7,8-dioxabicyclo[4.2.1]nonane system . Proposed biosynthetic steps include:
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Epoxidation: Polyketide precursors undergo epoxidation to form oxirane intermediates.
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Polyene cyclization: Electrocyclic reactions generate the bicyclic core.
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Rearrangement: Acid-catalyzed shifts stabilize the dioxabicyclo framework .
This pathway highlights nature’s ability to construct complex oxygenated bicyclics through enzyme-mediated cascades.
Cobalt-Catalyzed [6π + 2π] Cycloaddition
The Co(acac)(dppe)/Zn/ZnI-catalyzed cycloaddition of tropylcyclohexanone with alkynes yields bicyclo[4.2.1]nona-2,4,7-trienes, which can be hydrogenated to saturate the dioxabicyclo system . Key advantages include:
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High yields: 70–89% for triene intermediates.
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Stereocontrol: Syn and anti isomers are separable via chromatography .
Gold-Catalyzed Heterocyclization
AuCl/PTSA-catalyzed reactions of alkynyl dioxolanes proceed through 7-endo/5-exo bis-oxycyclization to form 7,9-dioxabicyclo[4.2.1]nonane derivatives . This method emphasizes the role of soft Lewis acids in activating alkynes for nucleophilic attack.
Applications in Materials Science and Catalysis
Conformational Rigidity in Supramolecular Chemistry
The rigid bicyclic framework serves as a building block for:
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Ion receptors: Preorganized ether oxygens facilitate cation binding (e.g., Li, Na) .
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Metallocycles: Coordination with transition metals (e.g., Au, Pd) enables catalytic applications in cross-coupling reactions .
Chiral Auxiliaries in Asymmetric Synthesis
The inherent chirality of 7,8-dioxabicyclo[4.2.1]nonane derivatives has been exploited in the synthesis of enantiomerically pure pharmaceuticals. For example:
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Anticancer agents: Bicyclo[4.2.1]nonane-containing compounds demonstrate cytotoxicity against Jurkat and K562 leukemia cell lines (IC: 20–50 μM) .
Challenges and Future Directions
Despite advances, several hurdles remain:
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Synthetic scalability: Multi-step routes (e.g., cycloadditions) often require expensive catalysts.
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Structural instability: The O–O bond in peroxo derivatives is prone to homolytic cleavage under UV light .
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Biological optimization: Poor bioavailability of halogenated analogs necessitates prodrug strategies .
Future research should prioritize enzymatic synthesis mimicking fungal pathways and computational modeling to predict stable derivatives.
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